2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrimidine ring, and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable thiol to introduce the methylsulfanyl group. This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including controlled temperature, pressure, and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified pyridine or pyrimidine derivatives.
Substitution Products: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate
Uniqueness
Compared to similar compounds, 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is unique due to the presence of both the methylsulfanyl and phenylethenyl groups
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3S/c20-16-10-14(19(21,22)23)11-25-17(16)12-27-18-24-9-8-15(26-18)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSKGCVOEKIGHZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.